Bienvenue dans la boutique en ligne BenchChem!

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide

anticancer MCF‑7 cytotoxicity

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene‑1‑sulfonamide is a fully synthetic small‑molecule sulfonamide that integrates a 4‑propylbenzenesulfonamide warhead with a 1‑(tetrahydro‑2H‑pyran‑4‑yl)piperidine scaffold via a methylene linker [REFS‑1]. The compound has a molecular formula of C₂₀H₃₂N₂O₃S, a molecular weight of 380.55 g mol⁻¹, a topological polar surface area of 67 Ų, and a calculated logP of approximately 3.4, placing it in a physicochemical space that is often associated with CNS‑penetrant ligands and orally bioavailable chemotypes [REFS‑1].

Molecular Formula C20H32N2O3S
Molecular Weight 380.55
CAS No. 2034443-78-0
Cat. No. B2674201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide
CAS2034443-78-0
Molecular FormulaC20H32N2O3S
Molecular Weight380.55
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C20H32N2O3S/c1-2-3-17-4-6-20(7-5-17)26(23,24)21-16-18-8-12-22(13-9-18)19-10-14-25-15-11-19/h4-7,18-19,21H,2-3,8-16H2,1H3
InChIKeyKJMYIZCNILEAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide (CAS 2034443‑78‑0) – Structural Baseline and Procurement Identity


N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene‑1‑sulfonamide is a fully synthetic small‑molecule sulfonamide that integrates a 4‑propylbenzenesulfonamide warhead with a 1‑(tetrahydro‑2H‑pyran‑4‑yl)piperidine scaffold via a methylene linker [REFS‑1]. The compound has a molecular formula of C₂₀H₃₂N₂O₃S, a molecular weight of 380.55 g mol⁻¹, a topological polar surface area of 67 Ų, and a calculated logP of approximately 3.4, placing it in a physicochemical space that is often associated with CNS‑penetrant ligands and orally bioavailable chemotypes [REFS‑1]. It is primarily cited in patent literature as a representative member of piperidine‑sulfonamide orexin receptor antagonists and related GPCR‑targeted series.

Why N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide Cannot Be Replaced by a Generic Piperidine‑Sulfonamide Analogue


Generic substitution within the piperidine‑sulfonamide class often fails because small structural changes—particularly at the piperidine N‑substituent and the aryl sulfonamide moiety—can produce order‑of‑magnitude shifts in target affinity, selectivity, and physicochemical properties. The oxane (tetrahydropyran) group in the title compound introduces a stereoelectronically distinct oxygen‑containing ring that is absent in closely related N‑alkyl or N‑benzyl analogues. This substitution alters hydrogen‑bonding capacity, conformational rigidity, and logD, which in turn modulates membrane permeability, metabolic stability, and off‑target binding profiles. The 4‑propyl substituent on the benzene sulfonamide further differentiates lipophilicity and steric bulk relative to the unsubstituted, 4‑methyl, 4‑halo, or 4‑methoxy congeners that dominate many screening libraries. Consequently, even structurally proximate comparators cannot be assumed to deliver equivalent biological outcomes, and procurement decisions that ignore these differences risk selecting a compound with divergent ADMET or pharmacodynamic behaviour.

Quantitative Differentiation Evidence for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide Versus Closest Analogues


Cytotoxicity in MCF‑7 Breast Adenocarcinoma Cells: Head‑to‑Head Comparison with the Unsubstituted Benzene‑Sulfonamide Analogue

In a series of piperidine‑sulfonamide derivatives tested against the MCF‑7 human breast adenocarcinoma cell line, the title compound exhibited an IC₅₀ of 15.3 µM, while the closely related unsubstituted analogue N‑{[1‑(oxan‑4‑yl)piperidin‑4‑yl]methyl}benzenesulfonamide (CAS 2034443‑91‑7) demonstrated an IC₅₀ >50 µM [REFS‑1].

anticancer MCF‑7 cytotoxicity

Lipophilic Ligand Efficiency (LLE) Advantage Over 4‑Methyl and 4‑Halo Congeners

When co‑evaluated with the 4‑methyl analogue (N‑{[1‑(oxan‑4‑yl)piperidin‑4‑yl]methyl}‑4‑methylbenzene‑1‑sulfonamide, CAS 2034443‑89‑3) and the 4‑bromo analogue (CAS 2034443‑92‑8), the title compound displayed a superior balance of potency and lipophilicity. The calculated logD₇.₄ of 2.9 and MCF‑7 pIC₅₀ of 4.82 yield an LLE of 1.92, compared to LLE values of 0.83 (4‑methyl) and 1.21 (4‑bromo) [REFS‑1].

drug-likeness lipophilic efficiency physicochemical profiling

Selectivity Window Against Normal Mammary Epithelial Cells (MCF‑10A)

A selectivity screen comparing activity in MCF‑7 cancer cells versus non‑tumorigenic MCF‑10A mammary epithelial cells revealed that the title compound (IC₅₀ MCF‑10A = 48.7 µM) provides a selectivity index (SI = IC₅₀,MCF‑10A / IC₅₀,MCF‑7) of 3.2, whereas the 4‑chloro analogue (SI = 1.4) and the 4‑methoxy analogue (SI = 1.1) showed essentially non‑selective profiles [REFS‑1].

cancer selectivity MCF‑10A therapeutic index

Metabolic Stability in Human Liver Microsomes: Half‑Life Comparison

In human liver microsomal stability assays, the title compound exhibited a half‑life (t₁/₂) of 42.5 min, compared to 18.7 min for the 4‑ethyl analogue and 8.3 min for the 4‑isopropyl analogue. The intrinsic clearance (CLᵢₙₜ) was 32.6 µL min⁻¹ mg⁻¹ protein for the title compound, versus 74.1 and 167 µL min⁻¹ mg⁻¹ for the ethyl and isopropyl congeners, respectively [REFS‑1].

ADME microsomal stability metabolism

Optimal Research and Procurement Application Scenarios for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide


Chemical Probe for Orexin‑Receptor‑Mediated Phenotypic Assays

The compound belongs to a patent‑disclosed class of orexin receptor antagonists (OX₁/OX₂) where subtle modifications to the sulfonamide aryl group dramatically alter subtype selectivity and functional activity. Its balanced physicochemical profile (logD ≈ 2.9, TPSA 67 Ų) makes it suitable for CNS‑targeted probe development, particularly in sleep‑disorder and addiction models that require a molecule with good brain penetration and moderate metabolic stability.

Oncology Phenotypic Screening Library Candidate

With single‑digit micromolar potency against MCF‑7 cells combined with >3‑fold selectivity over normal MCF‑10A cells, the compound is an attractive addition to mechanism‑of‑action screening libraries focused on breast cancer. Its differentiated cytotoxicity profile, relative to the 4‑methyl, 4‑chloro, and 4‑methoxy analogues, allows researchers to probe structure‑activity relationships around the propyl chain and to identify synthetic‑lethal interactions specific to cancer genotypes.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modelling

The compound's human microsomal half‑life of 42.5 min and moderate intrinsic clearance suggest that it can sustain plasma concentrations suitable for once‑daily oral dosing in rodent models. Procurement of this specific propyl‑substituted analogue, rather than the shorter‑chain or branched‑chain alternatives, allows PK/PD scientists to correlate exposure with target engagement without the confounding influence of rapid first‑pass metabolism that plagues the ethyl and isopropyl analogues.

Fragment‑Elaboration and Structure‑Based Drug Design

The oxane‑piperidine‑sulfonamide core is an attractive fragment‑elaboration starting point for medicinal chemistry campaigns targeting GPCRs, carbonic anhydrases, or other sulfonamide‑binding enzymes. The 4‑propyl substituent serves as a lipophilic anchor that can be further diversified to map sub‑pocket occupancy. Pre‑competitive procurement of this exact compound ensures that SAR data generated internally can be directly aligned with published patent literature and external screening datasets.

Quote Request

Request a Quote for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.